![molecular formula C7H4BrN3 B2696715 5-Bromopyrido[4,3-d]pyrimidine CAS No. 2138233-50-6](/img/structure/B2696715.png)

5-Bromopyrido[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

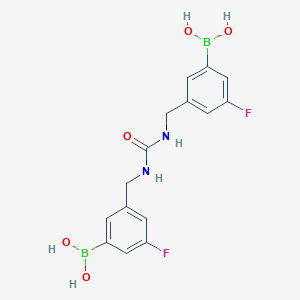

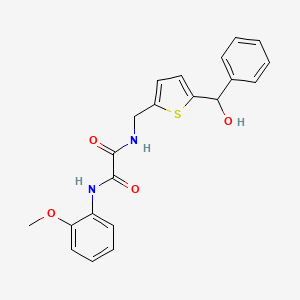

5-Bromopyrido[4,3-d]pyrimidine is a chemical compound with the formula C4H3BrN2. It has a molecular weight of 158.984 . This compound is part of a larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of this compound has been determined using various techniques such as 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound has also been determined by X-ray diffraction . Density functional theory (DFT) by the B3LYP method has been used to further explore the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the compound can undergo reactions with guanidines, amidines, and formamide to form amino-substituted pyrimido[4,5-d]pyrimidines . The reaction is sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications

Mutagenic Effects and Phage Research : 5-Bromopyrido[4,3-d]pyrimidine analogues, like 5-bromodeoxyuridine, have been studied for their mutagenic effects on T4 phages. These studies help in understanding the genetic mutations and phage growth inhibition (Freese, 1959).

Cell Viability and DNA Synthesis : Research has been conducted on the effects of light on the viability and DNA synthesis of mammalian cells preincubated with brominated pyrimidines like 5-bromodeoxyuridine. This research is significant in understanding how light affects DNA synthesis in cells treated with these compounds (Yang, Hahn, & KERSEN-BAX, 1970).

Neuroblastoma Differentiation : Studies have shown that 5-bromodeoxyuridine can induce the differentiation of mouse neuroblastoma cells to cells resembling mature neurons. This finding is crucial for understanding cellular differentiation and neurobiology (Schubert & Jacob, 1970).

Radiosensitizing Effects : The halogenated pyrimidine analogs, including bromodeoxyuridine, have been explored as potential clinical radiosensitizers. Their effect on cellular radiation and DNA damage is an area of ongoing research (Kinsella, Dobson, Mitchell, & Fornace, 1987).

Tracking DNA Synthesis : Thymidine analogues like 5-bromo-2-deoxyuridine have been used to tag dividing cells for studying DNA synthesis. This application is significant in fields like stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Antiviral Activity : Some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Spectroscopic and Computational Analysis : Spectroscopic investigations and computational analysis of 5-bromo-2-hydroxy pyrimidine have been conducted to understand its molecular structure and properties, contributing to pharmaceutical and chemical research (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Chemical Synthesis and Biological Activities : The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine has been explored, providing insights into new chemical compounds with potential biological activities (Ahmad et al., 2017).

Mechanism of Action

Target of Action

It’s known that pyrido[2,3-d]pyrimidine derivatives demonstrate antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .

Biochemical Pathways

It’s known that pyrido[2,3-d]pyrimidine derivatives can influence various biological pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that pyrido[2,3-d]pyrimidine derivatives can have antitumor, antibacterial, anti-inflammatory, and antimicrobial effects .

Safety and Hazards

properties

IUPAC Name |

5-bromopyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGWSAXCMREUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=CN=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

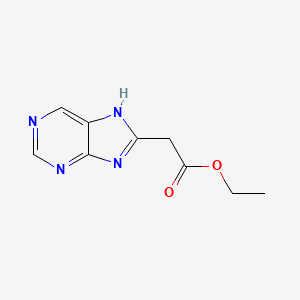

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

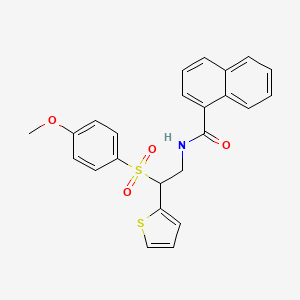

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

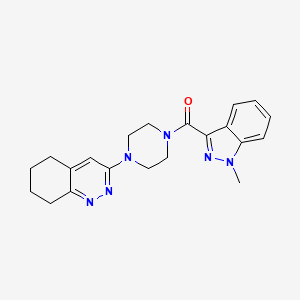

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)